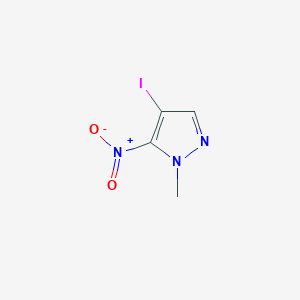

4-iodo-1-methyl-5-nitro-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-1-methyl-5-nitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4IN3O2/c1-7-4(8(9)10)3(5)2-6-7/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRSSVMYLCZDMFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)I)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4IN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Iodo 1 Methyl 5 Nitro 1h Pyrazole

Precursor Synthesis and Targeted Functionalization Strategies

The synthesis of 4-iodo-1-methyl-5-nitro-1H-pyrazole relies heavily on the initial construction of a suitably substituted pyrazole (B372694) ring and the subsequent regioselective introduction of the iodo and nitro groups.

Synthesis of Key Pyrazole Ring Intermediates

The formation of the pyrazole ring is a critical first step. A common and versatile method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. For the synthesis of 1-methyl-substituted pyrazoles, methylhydrazine is the preferred hydrazine source.

Another approach involves the cycloaddition reaction between a nitrile imine and an alkyne. Furthermore, pyrazoles can be synthesized from pyrimidines through an Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism.

A specific method for preparing 1-methyl-5-hydroxypyrazole involves the reaction of dimethyl malonate with a formamide (B127407) compound and an alkylating agent, followed by cyclization with methylhydrazine and subsequent hydrolysis and decarboxylation. This hydroxy-pyrazole can then serve as a precursor for further functionalization.

The synthesis of various substituted pyrazoles often starts from commercially available or readily prepared pyrazole derivatives. For instance, 1-methylpyrazole (B151067) can be synthesized by the methylation of pyrazole.

Regioselective Functionalization of Pyrazole Scaffolds

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions such as halogenation and nitration. The position of substitution is directed by the existing substituents on the ring. Generally, electrophilic substitution on the pyrazole ring occurs preferentially at the C4 position if it is unsubstituted.

The introduction of substituents at specific positions (regioselectivity) is a key challenge. For instance, direct C-H amination of arenes and heteroarenes has been achieved through a dearomative (3 + 2) cycloaddition, offering a potential route for introducing nitrogen-based functionalities that could be later transformed. The regioselectivity of such reactions can sometimes be complementary to traditional electrophilic substitutions.

In the context of preparing this compound, controlling the regioselectivity of both the iodination and nitration steps is paramount. The presence of a methyl group at the N1 position and a nitro group at the C5 position will influence the position of the incoming electrophile. The electron-withdrawing nature of the nitro group at C5 would deactivate the ring towards further electrophilic substitution, making the timing of the nitration and iodination steps crucial.

Direct Synthesis Approaches to this compound

The direct synthesis of this compound can be envisioned through several pathways, primarily involving the nitration and iodination of a suitable pyrazole precursor.

Nitration Reactions on Pyrazole Precursors

The nitration of pyrazoles is a well-established electrophilic substitution reaction. A common nitrating agent is a mixture of nitric acid and sulfuric acid. The conditions for nitration can be harsh and may lead to a mixture of products or undesired side reactions.

For the synthesis of the target molecule, a key precursor is 1-methyl-5-nitro-1H-pyrazole. The nitration of 1-methylpyrazole can lead to a mixture of isomers. Studies have shown that the nitration of N-methylpyrazole can yield the 3-nitro product. To obtain the 5-nitro isomer, alternative strategies or separation of isomers might be necessary. Research into the nitration of pyrazoles has led to the development of milder and more selective methods. For example, a combination of Fe(NO3)3 and NaNO2 has been used for the mild nitration of pyrazolin-5-ones. More recently, 5-methyl-1,3-dinitro-1H-pyrazole has been identified as a powerful and versatile nitrating reagent for a broad range of (hetero)arenes.

The nitration of acetyl-substituted 1-methylpyrazoles has also been studied, where nitration of 3-acetyl-1-methylpyrazole in acetic anhydride (B1165640) yielded 4-nitro-3-acetyl-1-methylpyrazole. This highlights the directing effect of substituents on the pyrazole ring.

A divergent and regioselective approach to 5-aryl-4-nitro-1H-pyrazoles has been developed via guided transition metal-catalyzed arylation of 4-nitro-1H-pyrazoles, demonstrating methods to functionalize nitrated pyrazole scaffolds.

| Precursor | Nitrating Agent | Product | Reference |

| 1-methylpyrazol-3-ones | Aqueous nitric acid | 1-methyl-4-nitropyrazol-3-ones | |

| 1-methylpyrazole | Nitric acid/sulfuric acid | 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | |

| 3-acetyl-1-methylpyrazole | Nitric acid in acetic anhydride | 4-nitro-3-acetyl-1-methylpyrazole | |

| N-methylpyrazole | Not specified | 1-methyl-3-nitro-1H-pyrazole | |

| Pyrazoles | 5-methyl-1,3-dinitro-1H-pyrazole | Mononitrated or dinitrated pyrazoles |

Iodination Reactions on Pyrazole Precursors

Iodination of pyrazoles typically occurs at the C4 position. Various iodinating reagents and conditions have been employed for this transformation.

A common method for the iodination of pyrazoles involves the use of N-iodosuccinimide (NIS). Another effective reagent is iodine monochloride (ICl). The reaction of pyrazol-3-ones with iodine monochloride has been used to prepare 4-iodopyrazol-3-ones.

For the synthesis of this compound, the iodination would likely be performed on a pre-formed 1-methyl-5-nitro-1H-pyrazole ring. The electron-withdrawing nitro group at the C5 position would direct the incoming iodine to the C4 position. A search for the synthesis of the isomeric compound, 4-iodo-1-methyl-3-nitro-1H-pyrazole, indicates that it can be synthesized from 1-methyl-3-nitro-1H-pyrazole, presumably through iodination. This suggests that a similar strategy could be applied to synthesize the target 5-nitro isomer.

A review of the synthesis of 4-iodopyrazoles highlights various methodologies, including the use of I2/NaI or I2/CAN (ceric ammonium (B1175870) nitrate).

| Precursor | Iodinating Agent | Product | Reference |

| Pyrazoles | N-iodosuccinimide (NIS) | 4-iodopyrazoles | |

| Pyrazol-3-ones | Iodine monochloride (ICl) | 4-iodopyrazol-3-ones | |

| 1-methyl-3-nitro-1H-pyrazole | Not specified | 4-iodo-1-methyl-3-nitro-1H-pyrazole | |

| Pyrazoles | I2/NaI or I2/CAN | 4-iodopyrazoles |

Sequential Halogenation and Nitration Approaches

An alternative strategy involves introducing the halogen first, followed by nitration. For instance, a pyrazole can be first iodinated at the C4 position, and the resulting 4-iodopyrazole (B32481) can then be subjected to nitration. The position of nitration would then be directed by the existing substituents, namely the N-methyl group and the C4-iodo group.

A study on the synthesis of 4-aminopyrazole-3-ones involved a four-step sequence starting from pyrazole-3-ones, which included methylation, nitration, and then reduction. A similar sequential approach could be adapted for the synthesis of this compound. For example, 1-methylpyrazole could first be iodinated to give 4-iodo-1-methyl-1H-pyrazole, which is commercially available. Subsequent nitration of this intermediate would need to be regioselective for the C5 position. The directing effects of the N1-methyl and C4-iodo groups would need to be carefully considered to achieve the desired 5-nitro isomer.

Multi-component Reactions and Convergent Synthesis

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all the starting materials. nih.govresearchgate.netnih.gov This approach is a cornerstone of green chemistry, as it reduces the number of synthetic steps, minimizes solvent and energy consumption, and decreases waste generation. nih.gov Convergent synthesis, a related strategy, involves the independent synthesis of key fragments of a target molecule, which are then combined in the final stages. This method is often more efficient and higher-yielding than a linear synthesis for complex molecules.

In the context of pyrazole synthesis, MCRs have been widely employed to create a diverse array of derivatives. nih.govmdpi.com A common MCR for pyrazoles involves the condensation of a hydrazine, a β-dicarbonyl compound, and other components, often facilitated by a catalyst. researchgate.net For instance, pyrano[2,3-c]pyrazole derivatives can be synthesized through a one-pot, four-component condensation of aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate. researchgate.net Similarly, iodine-catalyzed MCRs have been developed for preparing substituted 5-aminopyrazoles from benzoylacetonitriles, arylhydrazines, and diaryl diselenides. nih.govrsc.org

While the literature does not currently describe a specific multi-component reaction for the direct synthesis of this compound, a hypothetical convergent approach can be envisioned. This strategy would diverge from the traditional linear sequence. One potential convergent pathway could involve the synthesis of two key intermediates: a pre-functionalized nitrated pyrazole core and a separate iodinating agent. However, a more plausible and efficient strategy would be to utilize an MCR to construct the core pyrazole ring with appropriate handles for subsequent functionalization.

Optimization of Reaction Parameters and Yield Enhancement

Optimizing reaction parameters is crucial for maximizing the yield and purity of the target compound, while minimizing reaction times and by-product formation. For a multi-step synthesis of this compound, each step—methylation, nitration, and iodination—requires careful tuning.

The synthesis of related 4-nitropyrazol-3-ones has been achieved by treating 1-methylpyrazol-3-ones with aqueous nitric acid. researchgate.net A significant challenge in the nitration of pyrazole rings is the potential for harsh acidic conditions and low selectivity, which can lead to the undesired nitration of other substituents or dimerization of the starting material. researchgate.net Milder nitration systems, such as a combination of Fe(NO3)3 and NaNO2, have been shown to be effective for pyrazolin-5-ones, potentially offering a higher-yield alternative. researchgate.net

Yield enhancement in pyrazole synthesis is often achieved by exploring different catalysts, solvents, and energy sources. Heterogeneous catalysts are particularly advantageous as they can be easily recovered and reused, aligning with green chemistry principles. researchgate.netthieme-connect.com For example, the use of a CeO2/SiO2 heterogeneous Lewis acid catalyst in a multi-component reaction to form pyrazolones resulted in yields between 85-92%. thieme-connect.com The choice of solvent can also dramatically impact yield; ionic liquids have been shown to improve yields in pyrazole synthesis compared to conventional organic solvents. mdpi.com

Below is a table summarizing key parameters that can be optimized for yield enhancement in pyrazole synthesis.

| Parameter | Conventional Method | Optimized/Alternative Method | Rationale for Yield Enhancement |

| Catalyst | Homogeneous acids/bases | Heterogeneous catalysts (e.g., CeO2/SiO2, nano-CuI LDH), Ionic Liquids researchgate.netnih.govmdpi.comthieme-connect.com | Improved selectivity, easier separation, catalyst recyclability, potentially milder conditions. nih.gov |

| Solvent | Volatile Organic Compounds (VOCs) | Water, Polyethylene Glycol (PEG), Ionic Liquids, Solvent-free conditions researchgate.netrsc.orgresearchgate.net | Reduced environmental impact, improved reaction rates in some aqueous systems ("on water" effect). rsc.org |

| Temperature | High temperature reflux | Room temperature, Microwave irradiation, Ultrasonic irradiation researchgate.netnih.gov | Reduced energy consumption, shorter reaction times, potential for higher yields and fewer side products. nih.govimpactfactor.org |

| Reagents | Harsh/toxic reagents (e.g., strong HNO3/H2SO4) | Milder reagent systems (e.g., Fe(NO3)3/NaNO2 for nitration) researchgate.net | Increased selectivity, improved safety profile, reduced formation of by-products. researchgate.net |

Green Chemistry Principles in Pyrazole Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of pyrazole derivatives has been a fertile ground for the application of these principles, leading to more sustainable and environmentally benign methodologies. researchgate.netbenthamdirect.com

Key green chemistry strategies applicable to the synthesis of this compound include:

Use of Green Solvents: Water is an ideal green solvent due to its non-toxicity, availability, and safety. thieme-connect.com The "on water" synthesis of N-unsubstituted pyrazoles has been demonstrated as a highly efficient method that avoids toxic hydrazine and simplifies product purification. rsc.org Polyethylene glycol (PEG) is another eco-friendly solvent that has been used for the synthesis of indeno-pyrazole derivatives. researchgate.net

Energy Efficiency: Microwave and ultrasound-assisted synthesis have emerged as energy-efficient alternatives to conventional heating. nih.gov These techniques often lead to dramatically shorter reaction times, cleaner reactions, and higher yields. nih.govimpactfactor.org For example, the synthesis of pyrano[2,3-c]pyrazoles using microwave irradiation in an eco-friendly water-ethanol solvent system has been successfully demonstrated. nih.gov

Catalysis: The development of recyclable and non-toxic catalysts is a central theme in green pyrazole synthesis. nih.gov Molecular iodine has been used as an efficient and environmentally friendly catalyst for one-pot MCRs to produce various pyrazole derivatives. nih.govrsc.org Novel nano-catalysts, such as copper immobilized on a layered double hydroxide (B78521) (LDH), have shown high efficiency and reusability in the three-component synthesis of 5-amino-1H-pyrazole-5-carbonitriles in a water/ethanol solvent system. nih.gov

Atom Economy: Multi-component reactions inherently support the principle of atom economy by incorporating the majority of atoms from the reactants into the final product, thus minimizing waste. nih.gov

The table below compares conventional and green approaches for pyrazole synthesis.

| Synthesis Aspect | Conventional Approach | Green Chemistry Approach |

| Solvent | Toxic organic solvents (e.g., Toluene, DMF) | Water, Ethanol, Polyethylene Glycol (PEG), Ionic Liquids, Solvent-free researchgate.netthieme-connect.comresearchgate.net |

| Energy Input | Prolonged heating with conventional reflux | Microwave irradiation, Ultrasonic irradiation, Grinding nih.govimpactfactor.org |

| Catalyst | Stoichiometric reagents, homogeneous catalysts | Recyclable heterogeneous catalysts, biocatalysts, molecular iodine nih.govnih.govrsc.org |

| Reaction Type | Multi-step linear synthesis | One-pot, multi-component reactions (MCRs) nih.govnih.gov |

| By-products | Significant waste generation | High atom economy, minimal by-products nih.gov |

By integrating these green principles, the synthesis of this compound can be transformed into a more efficient, cost-effective, and environmentally responsible process.

Chemical Reactivity and Mechanistic Investigations of 4 Iodo 1 Methyl 5 Nitro 1h Pyrazole

Reactivity of the Nitro Group at Position 5

The potent electron-withdrawing nature of the nitro group at the C5 position significantly influences the electronic properties of the pyrazole (B372694) ring, rendering it susceptible to a variety of reactions.

The reduction of the nitro group to an amino group is a pivotal transformation, opening pathways to a wide array of derivatives. This conversion can be achieved through several methods:

Catalytic Hydrogenation: A common and effective method for reducing aromatic nitro compounds involves catalytic hydrogenation. wikipedia.org Reagents like palladium on carbon (Pd-C) are frequently used for this purpose. researchgate.net This method is often preferred due to its clean reaction profile and high yields.

Metal-Based Reducing Agents: Various metals in acidic or neutral media can selectively reduce nitro groups. niscpr.res.inorganic-chemistry.org Systems such as iron in acetic acid or zinc dust with ammonium (B1175870) chloride are effective for this transformation. wikipedia.org Another approach involves the use of sodium dithionite.

Hydrazine-Based Reagents: Hydrazine (B178648) in the presence of a catalyst like Raney nickel or in combination with glyoxylate (B1226380) and a metal powder such as zinc or magnesium can also be employed for the selective reduction of nitro groups at room temperature. wikipedia.orgniscpr.res.in

The resulting 4-iodo-1-methyl-1H-pyrazol-5-amine is a versatile intermediate that can be further functionalized through reactions targeting the newly formed amino group, such as diazotization followed by substitution, acylation, or alkylation.

The strong electron-withdrawing nitro group activates the pyrazole ring, particularly the adjacent C4 position, towards nucleophilic aromatic substitution (SNAr). libretexts.orgmasterorganicchemistry.com This activation facilitates the displacement of the iodo substituent by various nucleophiles. The nitro group stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, thereby lowering the activation energy barrier. libretexts.org This reactivity allows for the introduction of a diverse range of functional groups at the C4 position, as will be detailed in the subsequent section.

Reactivity of the Iodo Substituent at Position 4

The iodine atom at the C4 position serves as an excellent handle for introducing molecular complexity through a variety of powerful chemical reactions.

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, and the iodo group at the C4 position of the pyrazole ring makes it an ideal substrate for these transformations. rsc.org

Suzuki Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the iodo-pyrazole with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. organic-chemistry.org This method is widely used to introduce aryl and heteroaryl moieties. nih.govrsc.org The reaction is valued for the stability and low toxicity of the boronic acid reagents. organic-chemistry.org

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the iodo-pyrazole with a terminal alkyne, creating a carbon-carbon triple bond. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org It has been successfully applied to various iodopyrazole derivatives for the synthesis of complex molecules. arkat-usa.orgresearchgate.net

Heck Coupling: While not as commonly cited for this specific substrate in the search results, the Heck reaction, which couples the aryl iodide with an alkene, represents another potential pathway for functionalization.

| Coupling Reaction | Coupling Partner | Typical Catalyst System | Product Type |

| Suzuki | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ / Base | 4-Aryl/Heteroaryl-1-methyl-5-nitro-1H-pyrazole |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Amine Base | 4-Alkynyl-1-methyl-5-nitro-1H-pyrazole |

| Heck | Alkene | Pd(OAc)₂ / Ligand / Base | 4-Alkenyl-1-methyl-5-nitro-1H-pyrazole |

The iodine atom at the C4 position can be displaced by various nucleophiles. nih.gov This reaction is a classic example of nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing nitro group at the adjacent C5 position is crucial for activating the ring towards this type of reaction. libretexts.orgmasterorganicchemistry.com A variety of nucleophiles, including alkoxides, amines, and thiols, can be employed to introduce new functional groups at the C4 position. For instance, copper-catalyzed coupling reactions of 4-iodopyrazoles with alcohols have been reported to yield 4-alkoxypyrazoles. nih.gov

Metal-halogen exchange reactions provide another avenue for the functionalization of the C4 position.

Lithiation: Treatment with a strong organolithium base, such as n-butyllithium, at low temperatures can result in the formation of a highly reactive 4-lithiated pyrazole intermediate. This intermediate can then be trapped with various electrophiles to introduce a wide range of substituents. This method has been successfully used for the iodination of pyrazoles at specific positions by quenching with iodine. nih.gov

Grignard Reactions: The iodo group can also be converted into a Grignard reagent by reacting with magnesium metal. The resulting organomagnesium compound can then react with a variety of electrophiles. This approach has been explored for the derivatization of other iodopyrazole systems. arkat-usa.org

These metal-halogen exchange reactions significantly expand the synthetic utility of 4-iodo-1-methyl-5-nitro-1H-pyrazole, allowing for the introduction of a diverse array of functional groups and the construction of more complex molecular architectures.

Electrophilic and Nucleophilic Character of the Pyrazole Ring System

The reactivity of the pyrazole ring in this compound is significantly influenced by the nature and position of its substituents. The pyrazole ring itself possesses distinct electronic characteristics, with specific atoms acting as either electrophilic or nucleophilic centers. The presence of a methyl group at the N1 position, an iodine atom at C4, and a nitro group at C5 further modulates this inherent reactivity.

Generally, the pyrazole ring contains a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N2). The N1 nitrogen's lone pair is involved in the aromatic sextet, rendering it non-basic, while the N2 nitrogen's lone pair is in an sp² hybrid orbital in the plane of the ring, making it basic and available for electrophilic attack. The carbon atoms also exhibit distinct electronic densities; the C4 position is typically electron-rich and susceptible to electrophilic attack, whereas the C3 and C5 positions are electron-deficient and prone to nucleophilic attack. mdpi.comresearchgate.netbyjus.com

Electrophilic Attack on Pyrazole Nitrogen Atoms

In the case of this compound, the N1 position is already alkylated with a methyl group. Therefore, electrophilic attack, such as protonation, occurs at the sp²-hybridized pyridine-like N2 atom. byjus.comnih.gov The basicity of this nitrogen is influenced by the electronic effects of the ring substituents. The presence of the strongly electron-withdrawing nitro group at the adjacent C5 position significantly reduces the electron density of the ring, thereby decreasing the basicity of the N2 atom compared to an unsubstituted pyrazole. This makes reactions with electrophiles at this position less favorable but still the designated site for such interactions.

Nucleophilic Attack on Pyrazole Carbon Atoms

The pyrazole ring's carbon atoms exhibit varied susceptibility to nucleophilic attack, a characteristic that is amplified in this compound due to its specific substitution pattern.

C3 and C5 Positions: In an unsubstituted pyrazole ring, the C3 and C5 positions are inherently electron-deficient due to the electronegativity of the adjacent nitrogen atoms, making them sites for potential nucleophilic attack. mdpi.comresearchgate.netrwu.edu In the title compound, the powerful electron-withdrawing nitro group at C5 drastically increases the electrophilicity of this carbon. This makes the C5 position highly susceptible to nucleophilic attack, potentially leading to displacement of the nitro group, although such reactions often require harsh conditions. The electrophilic character of the C3 position is also enhanced by the cumulative electron-withdrawing effects of the nitro group and the electronegative nitrogen atoms.

C4 Position: The C4 position, typically electron-rich in pyrazoles, is substituted with an iodine atom. researchgate.net Halogens on aromatic rings can act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org The viability of this reaction is critically dependent on the presence of electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the nitro group at C5 is ortho to the iodo group at C4. This arrangement strongly activates the C4 position for nucleophilic attack, facilitating the displacement of the iodide ion by a wide range of nucleophiles. wikipedia.orglibretexts.org

Stability Profile and Degradation Pathways

The stability of this compound is largely dictated by the energetic nature of the nitropyrazole core. Nitrated pyrazoles are a class of compounds extensively studied for their potential as energetic materials, which implies that they can decompose exothermically under certain conditions. researchgate.netresearchgate.netcolab.ws

The thermal stability of nitropyrazoles is influenced by the number and position of the nitro groups. Generally, the introduction of nitro groups onto the pyrazole ring increases its energy content but can decrease its thermal stability. nih.gov The decomposition of nitropyrazoles can be a complex process involving multiple pathways. Studies on related polynitropyrazoles suggest that thermal decomposition can be initiated by several mechanisms:

C-NO₂ Homolysis: The initial step can be the breaking of the carbon-nitro bond to release NO₂. researchgate.net

Intramolecular Oxidation: The nitro group can oxidize an adjacent carbon atom within the ring. mdpi.com

Sigmatropic Rearrangement: A mdpi.comnih.gov sigmatropic hydrogen shift has been proposed as a potential starting point for the decomposition cascade in N-unsubstituted nitropyrazoles. mdpi.com

Once initiated, the decomposition often proceeds via the breakdown of the pyrazole ring, leading to the evolution of various gaseous products. researchgate.net For nitropyrazoles, common decomposition products identified include N₂, CO₂, HCN, and NO₂. researchgate.net

The table below shows the decomposition temperatures for several nitropyrazole compounds, providing context for the expected thermal behavior of substituted nitropyrazoles.

| Compound | Melting Point (°C) | Onset Decomposition Temperature (°C) | Reference |

|---|---|---|---|

| 3,4-Dinitropyrazole (DNP) | 87 | ~209 | researchgate.net |

| 3,5-Dinitropyrazole | 169 | 321 (at 50 bar) | researchgate.net |

| 3,4,5-Trinitropyrazole (TNP) | 186 | ~217 | researchgate.net |

Reaction Mechanisms and Kinetic Studies

The reaction mechanisms involving this compound are dominated by nucleophilic substitution at the C4 position, a reaction pathway well-established for activated aryl halides.

The displacement of the iodo group at C4 by a nucleophile proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. wikipedia.orglibretexts.org This is not a single-step SN2 reaction, which is sterically hindered at an sp² carbon, nor is it an SN1 reaction, which would involve a highly unstable aryl cation. wikipedia.org Instead, it is a two-step addition-elimination process:

Addition Step (Rate-Determining): A nucleophile attacks the electron-deficient C4 carbon, which is activated by the ortho-nitro group. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex . libretexts.org The negative charge is delocalized over the pyrazole ring and, crucially, onto the oxygen atoms of the nitro group. This delocalization is what stabilizes the intermediate and makes the reaction feasible. This first step is typically the slow, rate-determining step of the reaction. masterorganicchemistry.com

Elimination Step (Fast): The aromaticity of the pyrazole ring is restored by the rapid expulsion of the iodide leaving group. libretexts.org

The rate of the SNAr reaction is dependent on the concentrations of both the pyrazole substrate and the nucleophile, following second-order kinetics. libretexts.orgnih.gov

Rate = k[this compound][Nucleophile]

The table below summarizes key factors influencing the kinetics of SNAr reactions, which are directly applicable to the reactivity of this compound.

| Factor | Influence on Reaction Rate | Reason |

|---|---|---|

| Activating Group | Strong electron-withdrawing groups (e.g., -NO₂) at ortho/para positions significantly increase the rate. | Stabilizes the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.orgmasterorganicchemistry.com |

| Leaving Group | The rate generally follows the order F > Cl > Br > I. | This counterintuitive order is because the first step (nucleophilic attack) is rate-determining, not the C-X bond cleavage. More electronegative halogens enhance the electrophilicity of the carbon being attacked. nih.gov |

| Nucleophile | A stronger nucleophile generally increases the reaction rate. | The nucleophile is involved in the rate-determining step. libretexts.org |

| Solvent | Polar aprotic solvents are often preferred. | They can solvate the cation of the nucleophilic salt without strongly solvating and deactivating the anion (the nucleophile). leah4sci.com |

Kinetic studies on analogous systems, such as the reaction of 2-substituted N-methylpyridinium ions with piperidine, have confirmed the second-order nature of these substitutions and have shown negative entropies of activation, consistent with a highly ordered transition state like the Meisenheimer complex. nih.gov Furthermore, specific reaction mechanisms like the titanium-mediated electrochemical reduction of nitropyrazoles to aminopyrazoles have been investigated, demonstrating alternative pathways for the transformation of this class of compounds. acs.org

Advanced Spectroscopic and Structural Elucidation of 4 Iodo 1 Methyl 5 Nitro 1h Pyrazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For the target molecule, a combination of 1D and 2D NMR experiments would be required for unambiguous assignment.

¹H NMR Chemical Shift Analysis and Coupling Constants

In a hypothetical ¹H NMR spectrum, one would expect to see two signals corresponding to the pyrazole (B372694) ring proton and the N-methyl group protons.

H-3 Proton: A single proton on the pyrazole ring would appear as a singlet. Its chemical shift would be influenced by the adjacent iodo and nitrogen groups.

N-Methyl Group (N-CH₃): The three protons of the methyl group attached to the N1 position would also produce a singlet. Its chemical shift would be characteristic of a methyl group on a nitrogen atom within a heteroaromatic ring.

No proton-proton coupling constants would be observed as there are no adjacent protons.

¹³C NMR Chemical Shift Analysis

A ¹³C NMR spectrum would provide information on the carbon skeleton. One would anticipate four distinct signals:

C-3: The carbon atom bonded to the H-3 proton.

C-4: The carbon atom bonded to the iodine atom. Its signal would be significantly affected by the heavy atom effect of iodine.

C-5: The carbon atom bonded to the nitro group (NO₂). This carbon would likely be shifted downfield due to the strong electron-withdrawing nature of the nitro group.

N-CH₃: The carbon of the N-methyl group.

¹⁵N NMR Spectroscopy for Nitro and Ring Nitrogen Atoms

¹⁵N NMR spectroscopy is a specialized technique used to probe the chemical environment of nitrogen atoms. nih.gov For this molecule, three distinct nitrogen signals would be expected:

N-1 and N-2: The two nitrogen atoms of the pyrazole ring would have characteristic chemical shifts. The shift of N-1 would be influenced by the methyl group, while N-2 would be adjacent to the carbon bearing the nitro group.

Nitro Group (NO₂): The nitrogen atom of the nitro group would appear in a distinct region of the spectrum, typically at a high chemical shift value. nih.gov

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Definitive Structural Assignment

Two-dimensional NMR experiments are crucial for confirming the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For this specific molecule, no cross-peaks would be expected in a COSY spectrum, confirming the absence of coupled protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would show a correlation between the H-3 proton signal and the C-3 carbon signal, and between the N-CH₃ proton signals and the N-CH₃ carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It would be essential for confirming the substitution pattern. For instance, correlations would be expected between the N-CH₃ protons and both the C-5 and N-1 atoms, and between the H-3 proton and the C-4, C-5, and N-2 atoms.

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure

To determine the precise three-dimensional arrangement of atoms in the solid state, a single-crystal X-ray diffraction analysis would be necessary.

Crystal Structure Determination and Unit Cell Parameters

Growing a suitable single crystal of the compound would allow for its analysis by an X-ray diffractometer. This experiment would yield:

Crystal System and Space Group: Defines the symmetry of the crystal lattice.

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the fundamental repeating unit of the crystal.

Atomic Coordinates: The precise location of each atom (C, H, N, O, I) within the unit cell.

Bond Lengths and Angles: Exact measurements of the distances between bonded atoms and the angles between them, confirming the pyrazole ring geometry and the orientation of the substituents.

This data would provide unequivocal proof of the compound's structure and reveal details about intermolecular interactions, such as packing forces in the crystal lattice.

While the synthesis of 4-iodo-1-methyl-5-nitro-1H-pyrazole is plausible, a detailed scientific article based on its experimental characterization cannot be generated at this time due to the absence of the required data in the public domain. The information presented above outlines the standard analytical methods that would be required to produce such a characterization.

Elucidation of Bond Lengths, Bond Angles, and Torsion Angles

The precise molecular geometry of this compound can be inferred from the crystallographic data of related structures, such as 4-iodo-1H-pyrazole and various nitropyrazoles. The pyrazole ring is an aromatic, planar pentagonal system. The introduction of substituents—a methyl group at N1, an iodine atom at C4, and a nitro group at C5—will induce minor deviations in the ring's planarity and affect the bond lengths and angles due to steric and electronic effects.

In a related compound, 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid, the nitro group is twisted with respect to the pyrazole ring, with a dihedral angle of approximately 52.2°. researchgate.net A similar non-planar arrangement is expected for this compound to minimize steric repulsion between the bulky iodo and nitro groups and the adjacent methyl group. The C4-I bond length is anticipated to be around 2.07 Å, based on observations in similar iodinated pyrazoles. mdpi.com The C5-N(O2) bond length is expected to be typical for a C-nitro linkage.

The table below presents expected bond lengths and angles for this compound, compiled from analyses of analogous structures.

| Parameter | Expected Value | Basis of Comparison |

|---|---|---|

| C4-I Bond Length | ~2.07 Å | 5-Iodo-1-arylpyrazoles mdpi.com |

| C5-N (Nitro) Bond Length | ~1.45 Å | Nitropyrazole derivatives |

| N-O (Nitro) Bond Length | ~1.22 Å | Nitropyrazole derivatives |

| N1-C5 Bond Angle | ~110° | General pyrazole geometry |

| C4-C5-N (Nitro) Bond Angle | ~125° | Steric hindrance effects |

| Pyrazole-NO₂ Torsion Angle | ~50-60° | 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid researchgate.net |

Molecular Conformation and Intermolecular Interactions (e.g., Halogen Bonding, π-Stacking)

The molecular conformation of this compound is significantly influenced by its potential for various intermolecular interactions, which are critical in its solid-state packing.

Halogen Bonding: The iodine atom at the C4 position is a prime candidate for forming halogen bonds. This interaction occurs between the electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule. In the context of 5-iodo-1-arylpyrazoles, C-I···O and C-I···π interactions have been observed. mdpi.com For this compound, the oxygen atoms of the nitro group on a neighboring molecule could serve as potent halogen bond acceptors, leading to C-I···O interactions. The distance for such a bond would be less than the sum of the van der Waals radii of iodine and oxygen (~3.50 Å).

π-Stacking: The aromatic pyrazole ring allows for potential π-π stacking interactions. However, the presence of bulky substituents like iodine and the nitro group may cause steric hindrance, potentially leading to offset or tilted stacking arrangements rather than a direct face-to-face overlap.

In a related molecule, 4-iodo-2-methyl-5-nitroaniline, intermolecular I···nitro interactions were not observed, suggesting that steric factors or the presence of other competing interactions can prevent their formation. researchgate.net Instead, the crystal packing in this compound might be dominated by a combination of weaker C-H···O hydrogen bonds involving the methyl group and the nitro-oxygens, alongside the aforementioned halogen bonds.

Crystal Packing Analysis

Given that the N-H proton is replaced by a methyl group in this compound, the strong N-H···N hydrogen bonding that dictates the packing in 4-iodo-1H-pyrazole is absent. Therefore, the packing will be governed by the weaker halogen bonds (C-I···O), dipole-dipole interactions from the C-NO₂ and C-I bonds, and van der Waals forces. It is plausible that the molecules will arrange in chains or layers stabilized by these interactions, similar to the patterns observed in other substituted iodopyrazoles where halogen bonding plays a key directive role. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the elemental formula of a compound by measuring its exact mass with high accuracy. For this compound, the molecular formula is C₄H₄IN₃O₂. The theoretical exact mass (monoisotopic mass) can be calculated from the masses of the most abundant isotopes of its constituent elements.

The calculated monoisotopic mass is 252.93482 Da . An experimental HRMS analysis would be expected to yield a measured mass that corresponds to this theoretical value within a very small margin of error (typically < 5 ppm), thus confirming the compound's elemental composition.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy provides insight into the functional groups present in a molecule. The IR and Raman spectra of this compound are expected to be characterized by vibrations of the nitro group, the iodo group, and the pyrazole ring system.

The nitro group (–NO₂) gives rise to two distinct and strong stretching vibrations in the IR spectrum.

Asymmetric stretching (ν_as(NO₂)) : This typically appears in the region of 1500-1560 cm⁻¹ .

Symmetric stretching (ν_s(NO₂)) : This is found at a lower frequency, generally between 1300-1370 cm⁻¹ .

The C-I stretching vibration is found at much lower frequencies, typically in the far-infrared region, and is expected to appear below 600 cm⁻¹ . Its identification can sometimes be challenging due to overlap with other skeletal vibrations.

The pyrazole ring itself has a set of characteristic vibrations. In the related 4-iodo-1H-pyrazole, C-H stretching vibrations are observed above 3100 cm⁻¹. mdpi.com For the N-methylated target compound, the C-H stretching of the methyl group would be expected around 2950-3000 cm⁻¹. Ring stretching and deformation vibrations (ν(C=C), ν(C=N), ν(N-N)) typically occur in the fingerprint region between 1000 cm⁻¹ and 1500 cm⁻¹ . In-plane and out-of-plane ring deformation modes are expected at frequencies below 1000 cm⁻¹.

The table below summarizes the expected key vibrational frequencies.

| Frequency Range (cm⁻¹) | Assignment | Expected Intensity |

|---|---|---|

| 3100-3150 | Pyrazole C-H Stretch | Medium |

| 2950-3000 | Methyl C-H Stretch | Medium |

| 1500-1560 | Asymmetric NO₂ Stretch | Strong |

| 1400-1500 | Pyrazole Ring Stretching | Medium-Strong |

| 1300-1370 | Symmetric NO₂ Stretch | Strong |

| Below 600 | C-I Stretch | Medium-Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic structure of conjugated systems, such as the pyrazole ring in this compound. The absorption of UV or visible light by a molecule excites electrons from lower to higher energy orbitals. The wavelengths at which these absorptions occur (λmax) are characteristic of the molecule's specific chromophores and the electronic transitions involved.

For this compound, the primary chromophore is the nitro-substituted pyrazole ring. The electronic spectrum is expected to be dominated by transitions involving the π-electrons of the pyrazole ring and the non-bonding and π-electrons of the nitro group. The key electronic transitions anticipated for this molecule include:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the pyrazole ring and the nitro group. Due to the conjugated system, these are expected to be high-energy transitions, likely occurring in the shorter wavelength UV region.

n → π* Transitions: These transitions involve the excitation of a non-bonding electron (from the oxygen atoms of the nitro group or the nitrogen atoms of the pyrazole ring) to a π* antibonding orbital. These transitions are typically of lower energy than π → π* transitions and are expected to appear at longer wavelengths. The presence of the electron-withdrawing nitro group and the iodine atom can influence the energy of these transitions.

While specific experimental λmax values for this compound are not documented in the searched literature, a hypothetical data table based on the expected transitions is presented below.

Table 1: Expected UV-Vis Absorption Data for this compound

| Expected Transition | Probable Wavelength Range (nm) | Associated Chromophore |

|---|---|---|

| π → π* | 200-280 | Pyrazole ring, Nitro group |

The solvent used for analysis can also influence the position and intensity of these absorption bands. Polar solvents may cause a hypsochromic (blue) shift for n → π* transitions and a bathochromic (red) shift for π → π* transitions. A detailed experimental investigation would be required to determine the precise λmax values and molar absorptivities.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This experimental data is then compared with the theoretically calculated percentages based on the compound's molecular formula to confirm its empirical formula and assess its purity. The molecular formula for this compound is C₄H₄IN₃O₂.

The theoretical elemental composition can be calculated using the atomic masses of carbon (C), hydrogen (H), iodine (I), nitrogen (N), and oxygen (O). The molecular weight of C₄H₄IN₃O₂ is 252.99 g/mol .

The theoretical percentages are as follows:

Carbon (C): (4 * 12.01) / 252.99 * 100% = 18.98%

Hydrogen (H): (4 * 1.01) / 252.99 * 100% = 1.59%

Iodine (I): (1 * 126.90) / 252.99 * 100% = 50.16%

Nitrogen (N): (3 * 14.01) / 252.99 * 100% = 16.61%

Oxygen (O): (2 * 16.00) / 252.99 * 100% = 12.65%

In a research setting, a sample of the synthesized compound would be analyzed, and the experimentally determined percentages would be compared to these theoretical values. Close agreement between the found and calculated values, typically within ±0.4%, provides strong evidence for the proposed molecular formula and the purity of the sample. Studies on other substituted nitropyrazoles routinely employ elemental analysis to validate the synthesis of the target compounds. mdpi.comrsc.org

**Table 2: Elemental Analysis Data for this compound (C₄H₄IN₃O₂) **

| Element | Theoretical % | Experimental % |

|---|---|---|

| Carbon (C) | 18.98 | Data not available |

| Hydrogen (H) | 1.59 | Data not available |

The absence of specific experimental data in the literature underscores the novelty of this particular compound and highlights an area for future research. The combination of advanced spectroscopic methods and elemental analysis would be crucial for the definitive structural elucidation and verification of this compound.

Theoretical and Computational Studies of 4 Iodo 1 Methyl 5 Nitro 1h Pyrazole

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. For a hypothetical study on 4-iodo-1-methyl-5-nitro-1H-pyrazole, the following aspects would be investigated:

Optimized Molecular Geometries and Conformational Analysis

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure. This involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. For this compound, this would reveal the precise spatial arrangement of the pyrazole (B372694) ring and its substituents: the iodo, methyl, and nitro groups. Conformational analysis would also be performed to identify different spatial arrangements (conformers) and their relative energies.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

Understanding the electronic structure is crucial for predicting a molecule's chemical behavior. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a color-coded map that indicates the regions of positive and negative electrostatic potential. Red-colored regions typically represent areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue-colored regions indicate electron-deficient areas (positive potential), which are prone to nucleophilic attack. For this compound, an MEP map would highlight the reactive sites on the molecule.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. By comparing the calculated vibrational modes with experimentally obtained spectra, it is possible to confirm the molecular structure and assign specific vibrational bands to the stretching and bending of different chemical bonds within the molecule.

Quantum Chemical Descriptors and Reactivity Prediction

Beyond the basic electronic structure, various quantum chemical descriptors can be calculated to provide a more quantitative prediction of a molecule's reactivity.

Fukui Functions and Prediction of Electrophilic/Nucleophilic Attack Sites

Fukui functions are a concept within DFT that helps to predict the most likely sites for electrophilic and nucleophilic attack on a molecule. By analyzing the change in electron density at each atomic site upon the addition or removal of an electron, Fukui functions can identify the atoms that are most susceptible to attack by electron-seeking (electrophilic) or electron-donating (nucleophilic) reagents. This provides a more detailed picture of local reactivity than MEP maps alone.

In the absence of specific research on this compound, the information presented here is based on the general application of these computational methods to other pyrazole derivatives. Future computational studies on this specific compound are needed to provide the detailed data required for a comprehensive understanding of its chemical properties.

Global Reactivity Descriptors (Hardness, Softness, Electrophilicity Index)

Global reactivity descriptors are fundamental concepts in Density Functional Theory (DFT) that provide insight into the chemical reactivity and stability of a molecule. These descriptors, including chemical hardness (η), softness (S), and the electrophilicity index (ω), are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

For this compound, the calculation of these descriptors would quantify its electrophilic nature, which is anticipated due to the presence of the electron-withdrawing nitro group and the iodine atom. However, specific calculated values for hardness, softness, and the electrophilicity index for this compound have not been reported in the reviewed literature.

A representative table for such data, were it available, is presented below.

Table 1: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Symbol | Value (eV) |

|---|---|---|

| Hardness | η | Data not available |

| Softness | S | Data not available |

| Electrophilicity Index | ω | Data not available |

| Chemical Potential | µ | Data not available |

| Ionization Potential | IP | Data not available |

Ab Initio and Post-Hartree-Fock Methods

Ab initio and post-Hartree-Fock methods are high-level computational chemistry techniques used to solve the electronic Schrödinger equation without empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2, MP4) and Coupled Cluster (CC) theory, provide highly accurate predictions of molecular structures, energies, and other properties.

Application of these methods to this compound would yield precise information about its geometry, vibrational frequencies, and electronic structure. Such calculations would be crucial for understanding the interplay between the nitro and iodo substituents and their influence on the pyrazole ring. Despite the power of these methods, specific studies employing ab initio or post-Hartree-Fock calculations for this compound have not been found in the public domain.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system. For a molecule like this compound, MD simulations could be employed to investigate its conformational dynamics, particularly the rotation of the nitro group, and to understand its interactions with various solvents.

These simulations would provide valuable insights into the solvation shell structure and the thermodynamics of solvation, which are critical for predicting its behavior in different chemical environments. To date, no studies detailing MD simulations of this compound have been published.

Validation and Correlation of Theoretical Predictions with Experimental Data

A critical aspect of computational chemistry is the validation of theoretical results against experimental data. For this compound, this would involve comparing calculated properties, such as spectroscopic data (NMR, IR, UV-Vis) and geometric parameters (bond lengths, bond angles), with experimentally determined values.

While studies on related compounds, such as halogenated 1H-pyrazoles, have demonstrated good correlation between DFT calculations and experimental spectroscopic data, a similar validation for this compound is not possible due to the absence of both published theoretical calculations and detailed experimental characterization in the scientific literature.

Derivatization and Synthetic Utility of 4 Iodo 1 Methyl 5 Nitro 1h Pyrazole

Synthesis of Novel Pyrazole (B372694) Derivatives via Functional Group Interconversions

The presence of both a nitro group and an iodo group on the pyrazole ring of 4-iodo-1-methyl-5-nitro-1H-pyrazole offers multiple avenues for derivatization through functional group interconversions. These transformations are key to creating new molecules with tailored properties.

Transformation of the Nitro Group to Amino Pyrazoles

The reduction of the nitro group to an amino group is a fundamental transformation in the derivatization of nitro-aromatic compounds, including this compound. This conversion dramatically alters the electronic properties of the pyrazole ring, turning a strongly electron-withdrawing nitro group into a strongly electron-donating amino group. masterorganicchemistry.com This change influences the reactivity of the molecule in subsequent reactions.

Common methods for the reduction of aromatic nitro groups to amines are applicable here. These methods include:

Catalytic Hydrogenation: This is a widely used method that employs a metal catalyst, such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni), in the presence of hydrogen gas. masterorganicchemistry.com This method is often clean and efficient.

Metal-Acid Systems: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, such as hydrochloric acid (HCl), is a classic and effective way to achieve this reduction. masterorganicchemistry.com

The resulting 5-amino-4-iodo-1-methyl-1H-pyrazole is a valuable intermediate. The newly formed amino group can undergo a variety of reactions, including diazotization followed by Sandmeyer-type reactions to introduce a range of other functionalities. researchgate.net Furthermore, the amino group can be acylated or alkylated to produce a diverse library of N-substituted pyrazoles. scirp.org

Modifications of the Iodo Group to Other Halogens or Pseudohalogens

The iodo group at the 4-position of the pyrazole ring is a versatile handle for introducing other functional groups. Halogen exchange reactions, such as the Finkelstein reaction, can be employed to replace the iodine with other halogens like chlorine or bromine. vanderbilt.edu This is typically achieved by treating the iodo-pyrazole with an excess of a metal halide salt.

Beyond simple halogen exchange, the iodo group is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. This allows for the formation of carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of the pyrazole scaffold. While not a direct conversion to another halogen or pseudohalogen, these coupling reactions represent a key modification of the iodo group's function.

Utilization as a Crucial Building Block in Complex Chemical Synthesis

The strategic placement of the iodo and nitro functionalities makes this compound a valuable building block for the construction of more complex molecular architectures.

Preparation of Polyfunctionalized Pyrazole Scaffolds

The sequential or concurrent modification of the iodo and nitro groups allows for the synthesis of polyfunctionalized pyrazole scaffolds. For instance, after the reduction of the nitro group to an amine, the iodo group can participate in cross-coupling reactions. This two-step process allows for the introduction of two different substituents at the 4- and 5-positions of the pyrazole ring.

The amino group can also direct further electrophilic substitution on the pyrazole ring, although the position of such substitutions would need to be carefully controlled. The ability to introduce multiple and varied functional groups onto the pyrazole core is essential for creating libraries of compounds for biological screening and materials development. scirp.org

Role in Multi-component Reactions and Tandem Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly efficient synthetic strategies. mdpi.com While direct participation of this compound in a known MCR is not extensively documented, its derivatives, particularly the corresponding amino pyrazole, are excellent candidates for such reactions. nih.govrsc.org

For example, amino pyrazoles can act as the amine component in various MCRs to construct complex heterocyclic systems. mdpi.com The iodo-substituted pyrazole could potentially be used in tandem processes where an initial reaction at the nitro group is followed by an in-situ cross-coupling reaction at the iodo position.

Applications as a Ligand in Coordination Chemistry

Pyrazoles are well-known for their ability to act as ligands in coordination chemistry, forming stable complexes with a variety of metal ions. arkat-usa.orgresearchgate.net The nitrogen atoms of the pyrazole ring can coordinate to a metal center. The substituents on the pyrazole ring can significantly influence the electronic and steric properties of the resulting metal complexes.

The presence of the nitro and iodo groups in this compound, and especially the amino group in its reduced form, can provide additional coordination sites or modulate the coordinating ability of the pyrazole ring nitrogen atoms. For instance, a 5-aminopyrazole derivative could act as a bidentate ligand, coordinating to a metal through both a ring nitrogen and the exocyclic amino group. Fluorinated pyrazolyl-substituted nitronyl nitroxide radicals have been used to create complexes with 3d metals, demonstrating the versatility of substituted pyrazoles as ligands. mdpi.com The specific coordination chemistry of this compound itself would depend on the reaction conditions and the nature of the metal ion.

Information on the is Not Currently Available in Publicly Accessible Scientific Literature.

Extensive searches of scholarly databases and chemical literature have yielded no specific information regarding the use of this compound as a ligand for the synthesis of metal complexes. Consequently, detailed research findings on its derivatization for coordination chemistry, including the synthesis of such complexes, their coordination modes, potential in non-biological catalysis, or any relevant stereochemical aspects, could not be found.

While the broader family of pyrazole derivatives is well-documented in coordination chemistry for its versatility in forming metal complexes with diverse structures and applications, research specifically detailing the complexation of this compound has not been published or is not available in the public domain. The synthesis and properties of this specific compound are known, but its application as a ligand in the formation of metal complexes remains an un-investigated area of research according to available sources.

General information on related compounds indicates that pyrazoles can coordinate to metal ions in various ways, acting as neutral monodentate or bidentate ligands, or as anionic chelating agents. mdpi.com Metal complexes derived from other functionalized pyrazoles, such as 3-methyl-1H-pyrazole-4-carboxylic acid, have been synthesized and investigated for their catalytic properties, for instance, in oxygen evolution and reduction reactions. rsc.orgchemscene.com Similarly, complexes involving fluorinated pyrazolyl-substituted radicals have been studied for their magnetic properties. researchgate.net However, this information is not directly applicable to the title compound.

Further research would be required to explore the potential of this compound in coordination chemistry and catalysis. Such studies would involve attempts to synthesize its metal complexes and characterize their structural and electronic properties to determine their utility.

Future Research Directions and Perspectives

Exploration of Emerging Synthetic Methodologies for Substituted Pyrazoles

The synthesis of functionalized pyrazoles is a dynamic field, with new methodologies constantly being developed to improve efficiency, selectivity, and environmental footprint. mdpi.comchim.it Classical methods often involve the cyclocondensation of 1,3-bielectrophilic compounds with hydrazine (B178648) derivatives. mdpi.comchim.it However, recent advancements point toward more sophisticated and sustainable approaches.

Future synthesis of 4-iodo-1-methyl-5-nitro-1H-pyrazole and its analogs could benefit from:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to drastically reduce reaction times and increase yields for pyrazole (B372694) synthesis. rsc.org It offers a greener alternative to conventional heating by minimizing energy consumption. rsc.org

Green Chemistry Protocols: The use of water as a solvent and environmentally benign catalysts, such as cerium oxide/silica (CeO2/SiO2) or taurine, represents a significant step forward in the sustainable production of pyrazole derivatives. thieme-connect.com

Multi-component Reactions (MCRs): One-pot MCRs, where multiple starting materials react to form the product in a single step, offer high atom economy and procedural simplicity. thieme-connect.com Developing an MCR for this compound would be a significant advancement.

Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety, and easier scalability, which is particularly relevant when dealing with nitrated, potentially energetic, compounds.

Table 1: Comparison of Synthetic Methodologies for Pyrazoles

| Methodology | Advantages | Disadvantages | Relevant Findings |

| Classical Cyclocondensation | Well-established, versatile. | Often requires harsh conditions, may produce byproducts. | Foundation for most pyrazole syntheses. mdpi.comchim.it |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, energy efficient. rsc.org | Requires specialized equipment. | Used to synthesize various pyrazole derivatives, including those with anticancer activity. rsc.org |

| Green Solvents/Catalysts | Environmentally friendly, reduced waste. thieme-connect.com | Catalyst compatibility and recovery can be challenging. | Successful synthesis of pyrazolones using heterogeneous Lewis acid catalysts in water. thieme-connect.com |

| Multi-component Reactions | High atom economy, operational simplicity. thieme-connect.com | Optimization can be complex. | Effective for creating tetrasubstituted pyrazoles in a single step. thieme-connect.com |

Advanced Mechanistic Investigations of Complex Transformations

A deeper understanding of the reaction mechanisms governing the synthesis and functionalization of this compound is crucial for optimizing existing protocols and discovering new reactions. The pyrazole ring's reactivity is influenced by its substituents; the nitro group is strongly electron-withdrawing, while the methyl and iodo groups also exert electronic and steric effects. chim.it

Future mechanistic studies should focus on:

Elucidating Reaction Pathways: Investigating the precise steps involved in the nitration and iodination of the 1-methyl-pyrazole precursor. While the nitration of pyrazoles can be complex and lead to isomers, detailed studies can clarify the factors controlling regioselectivity. researchgate.netresearchgate.net

Intermediate Characterization: The identification and characterization of transient intermediates, for instance, during cycloaddition or substitution reactions, using spectroscopic techniques and computational modeling.

Kinetic and Thermodynamic Profiling: Performing kinetic studies to understand the rate-determining steps and thermodynamic calculations to predict product stability and reaction feasibility. This is particularly important for transformations like the Diels-Alder reaction, where substituent effects play a critical role. mdpi.com

Discovery of Novel Reactivity Patterns and Chemical Transformations

The 4-iodo-5-nitro substitution pattern offers a unique platform for exploring novel chemical reactions. The carbon-iodine bond is a key functional handle for a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments at the 4-position.

Key areas for future exploration include:

Cross-Coupling Reactions: Systematically exploring the utility of this compound as a building block in metal-catalyzed cross-coupling reactions to create a library of novel compounds with potentially interesting properties.

Cycloaddition Reactions: Investigating its potential as a dienophile or dipolarophile in cycloaddition reactions. The electron-deficient nature of the pyrazole ring, enhanced by the nitro group, could facilitate reactions with electron-rich partners. mdpi.com

Nucleophilic Aromatic Substitution (SNAr): While pyrazoles are generally considered electron-rich and thus unreactive towards nucleophiles, the strong electron-withdrawing effect of the 5-nitro group could activate the ring for SNAr reactions, potentially allowing for the displacement of the iodo group or other leaving groups. chim.it

Potential Applications in Advanced Materials Science (non-biological)

While much pyrazole research focuses on biological applications, their unique electronic and structural properties make them attractive candidates for materials science. mdpi.comnih.gov The high nitrogen content and the presence of a nitro group in this compound suggest a strong potential for application as an energetic material.

Future research in this domain could target:

Energetic Materials: Nitropyrazoles are known intermediates in the synthesis of high-performance energetic materials. nih.gov The title compound could serve as a precursor to more complex, high-energy-density materials. Its properties, such as density, detonation velocity, and thermal stability, should be investigated and compared with existing compounds.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyrazole nitrogen atoms are excellent ligands for metal ions. nih.gov Functionalized pyrazoles can be used as building blocks for MOFs with applications in gas storage, catalysis, or sensing. The iodo- and nitro- groups can be further functionalized to tune the properties of the resulting framework.

Nonlinear Optical (NLO) Materials: The push-pull electronic structure that could be engineered from this scaffold (by modifying the substituents) is a key feature for second-order NLO materials. Computational screening could predict the hyperpolarizability of derivatives. nih.gov

Table 2: Potential Non-Biological Applications

| Application Area | Rationale | Key Compound Features |

| Energetic Materials | High nitrogen content, presence of nitro group. nih.gov | High heat of formation, potential for high density and detonation performance. |

| Metal-Organic Frameworks | Pyrazole nitrogens act as effective metal-coordinating ligands. nih.gov | Versatile building block, functional groups allow for post-synthetic modification. |

| Nonlinear Optical Materials | Potential to create push-pull electronic systems. nih.gov | Asymmetric charge distribution, tunable electronic properties through substitution. |

Synergistic Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental work is a powerful paradigm in modern chemical research. doi.orgacs.org For this compound, this integrated approach can accelerate discovery and deepen understanding.

Future research should leverage this synergy by:

Predicting Molecular Properties: Using Density Functional Theory (DFT) to calculate geometric parameters, vibrational spectra, and electronic properties (such as HOMO-LUMO energies), and comparing these with experimental data from X-ray crystallography and spectroscopy. nih.govresearchgate.net

Modeling Reaction Mechanisms: Computationally mapping potential energy surfaces for synthetic reactions to identify transition states and intermediates, thereby guiding experimental efforts to optimize reaction conditions. nih.gov

Virtual Screening for Materials Applications: Using computational methods to predict the properties of novel derivatives for applications in materials science. For instance, predicting the bandgap of polymers or the binding energies in MOFs before undertaking their synthesis. doi.org This approach can save significant time and resources by prioritizing the most promising candidates for experimental validation.

Q & A

What synthetic strategies are effective for introducing substituents at the 4-position of pyrazole derivatives like 4-iodo-1-methyl-5-nitro-1H-pyrazole?

The 4-position of pyrazole rings is highly reactive, allowing for halogenation or cross-coupling reactions. For iodination, direct electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions is common. Subsequent nitration at the 5-position can be achieved using mixed nitric-sulfuric acid systems. A critical factor is controlling regioselectivity: substituents at the 1- and 3-positions influence reactivity via steric and electronic effects . Advanced approaches include transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to replace iodine with aryl/alkyl groups .

How can the nitro group at the 5-position be selectively reduced to an amine without affecting other functional groups?

Selective reduction of nitro groups in pyrazoles requires careful choice of reducing agents. Catalytic hydrogenation (H₂/Pd-C in ethanol) under mild pressure (1–3 atm) effectively reduces nitro to amine while preserving halogens. For acid-sensitive substrates, sodium dithionite (Na₂S₂O₄) in aqueous THF at 50°C is preferred. Mechanistic studies suggest nitroso intermediates form transiently, requiring pH control (neutral to slightly basic) to avoid side reactions .

What spectroscopic and computational methods are most reliable for characterizing pyrazole derivatives?

Basic characterization:

- ¹H/¹³C NMR : Chemical shifts for pyrazole protons (e.g., H-3 and H-4) typically appear at δ 7.5–8.5 ppm, with deshielding effects from electron-withdrawing groups like NO₂ .

- IR : Nitro groups show strong absorptions at 1520–1350 cm⁻¹ (asymmetric/symmetric stretching).

Advanced methods:

- DFT calculations : Used to predict vibrational spectra, NMR shifts, and electronic properties. For example, B3LYP/6-311+G(d,p) basis sets accurately model nitro-pyrazole geometries .

- X-ray crystallography : Resolves regiochemistry and hydrogen-bonding networks, critical for confirming synthetic pathways .

How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

The iodine atom at the 4-position is sterically accessible, making it ideal for Pd-catalyzed couplings (e.g., Sonogashira or Ullmann reactions). However, the electron-withdrawing nitro group at the 5-position reduces electron density at the 4-position, slowing oxidative addition. Using electron-rich ligands (e.g., PPh₃) or microwave-assisted heating (100–120°C) accelerates reactivity. Competition experiments show iodine substitution proceeds 10× faster than bromo analogs due to lower bond dissociation energy .

What are the challenges in isolating isomers during pyrazole synthesis, and how can they be addressed?

Isomer formation (e.g., 1,3- vs. 1,5-disubstituted pyrazoles) arises from tautomerism and kinetic vs. thermodynamic control. For example, methylation of 5-amino-3-methylthio-1H-pyrazole yields a 3:1 ratio of 1-methyl vs. 2-methyl isomers, influenced by the 4-substituent’s steric bulk . Advanced separation techniques include:

- HPLC with chiral columns (e.g., CHIRALPAK® IA) for enantiomers.

- Crystallization-driven resolution : Exploiting solubility differences in ethanol/water mixtures .

How can computational modeling guide the design of pyrazole-based catalysts or bioactive molecules?

DFT studies on Pd(II) complexes with pyrazole ligands (e.g., [PdCl₂(4-iodopyrazole)₂]) reveal charge transfer mechanisms and bond dissociation energies. For bioactive molecules, molecular docking (AutoDock Vina) predicts binding affinities to targets like COX-2 or kinase enzymes. QSAR models highlight nitro and iodo groups as key contributors to antibacterial activity via electron-deficient aromatic interactions .

What methodologies are used to analyze conflicting data in pyrazole reaction mechanisms?

Contradictory results (e.g., unexpected regioselectivity) require multi-technique validation:

- Isotopic labeling : ¹⁵N-tracing clarifies nitration pathways.

- Kinetic profiling : Monitoring intermediates via in-situ FTIR or Raman spectroscopy.

- Theoretical validation : Comparing experimental activation energies with DFT-calculated transition states .

How can pyrazole derivatives be functionalized for applications in materials science?

Pyrazoles serve as ligands in coordination polymers. For example, this compound forms luminescent Zn(II) complexes via iodine-Zn bridges. Solvothermal synthesis (DMF, 120°C) yields porous frameworks with BET surface areas >500 m²/g, suitable for gas storage. The nitro group enhances thermal stability (decomposition >300°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products